Oxamic Acid

Description

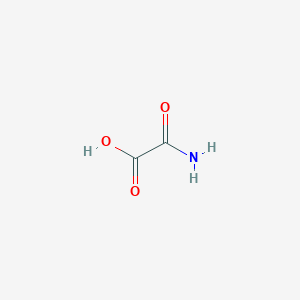

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWBFZRMHSNYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060052 | |

| Record name | Oxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Oxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Oxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

471-47-6, 66257-53-2 | |

| Record name | Oxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamate (repellent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066257532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-amino-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU60N5OPLG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Oxamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxamic acid, a structural analog of pyruvate, is a well-characterized metabolic inhibitor with a primary mechanism of action centered on the competitive inhibition of lactate dehydrogenase (LDH). This action disrupts the final step of anaerobic glycolysis, leading to a cascade of downstream cellular effects that have positioned it as a molecule of interest in oncology, metabolic diseases, and infectious disease research. This technical guide provides a detailed exploration of the molecular mechanisms, key cellular consequences, and experimental methodologies associated with the study of this compound.

Primary Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

This compound's principal molecular target is Lactate Dehydrogenase (LDH), a key enzyme in the glycolytic pathway.[1][2] LDH catalyzes the interconversion of pyruvate and lactate, with the concomitant conversion of NADH and NAD+.[3] This reaction is critical for regenerating the NAD+ required to maintain a high glycolytic rate, particularly in cells undergoing anaerobic respiration or in cancer cells exhibiting the Warburg effect.[4][5]

As a structural mimic of pyruvate, this compound acts as a competitive inhibitor.[1][5] It binds to the active site of the LDH enzyme, particularly when the enzyme is in a complex with its cofactor, NADH, effectively blocking pyruvate from binding.[6] This inhibition prevents the reduction of pyruvate to lactate, leading to a bottleneck in glycolysis and significant shifts in the cell's metabolic and redox state.[5] While this compound can inhibit various LDH isozymes, it often shows a preference for the LDH-A isoform, which is frequently upregulated in cancer cells.[7][8][9]

Logical Flow: LDH Inhibition

Caption: Competitive inhibition of LDH by this compound.

Downstream Cellular and Signaling Consequences

The inhibition of LDH by this compound triggers a series of profound cellular changes, primarily stemming from metabolic reprogramming and oxidative stress.

Metabolic Shift and Energy Crisis

By blocking lactate production, this compound forces a metabolic shift. The cell can no longer efficiently regenerate NAD+ through this route, which slows down the glycolytic flux. This can lead to a reduction in overall ATP production, particularly in cells heavily reliant on glycolysis.[10] Some studies suggest that at high concentrations, this compound may also exhibit off-target inhibitory effects on other glycolytic enzymes, such as pyruvate kinase (PYK) and enolase (ENO), further compounding the energy deficit.[11]

Induction of Oxidative Stress

A key consequence of LDH-A inhibition is an increase in intracellular Reactive Oxygen Species (ROS).[7][9] The halt in the pyruvate-to-lactate conversion leads to an accumulation of pyruvate, which is then shunted into the mitochondria for oxidative phosphorylation. This increased mitochondrial respiration can lead to a surge in the production of ROS, creating a state of oxidative stress.

Cell Cycle Arrest and Apoptosis

The combination of energy depletion and high oxidative stress can activate cell death pathways. This compound has been shown to induce cell cycle arrest, typically at the G2/M phase, by downregulating key regulatory proteins like CDK1 and Cyclin B1.[8][9] Furthermore, elevated ROS levels can trigger the mitochondrial pathway of apoptosis, characterized by the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][9]

Modulation of Signaling Pathways

This compound-induced metabolic stress impacts major cellular signaling networks. Notably, it has been shown to affect the Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[12] Inhibition of glycolysis and the resulting energy stress can lead to the suppression of this pathway. In some cellular contexts, LDH inhibition by this compound can also induce a protective autophagic response as a survival mechanism against metabolic stress.[10]

Signaling Pathway: From LDH Inhibition to Apoptosis

Caption: Downstream effects of this compound-mediated LDH-A inhibition.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives varies across different LDH isozymes and cell lines.

Table 1: Dissociation Constants (Ki) of Oxamate and Derivatives Against Mouse LDH Isozymes

| Inhibitor | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |

| Oxamate | 0.080 | 0.060 | 0.030 |

| N-Ethyl oxamate | 0.140 | 0.035 | 0.002 |

| N-Propyl oxamate | 1.750 | 0.887 | 0.012 |

| N-Butyl oxamate | 9.100 | 7.000 | 0.750 |

| N-Isobutyl oxamate | 6.000 | 7.000 | 2.000 |

| N-sec-Butyl oxamate | 12.500 | 14.500 | 0.400 |

| Data sourced from a study on mouse LDH isozymes.[3] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (mM) | Incubation Time (h) | Assay |

| HCC1954 | Breast Cancer | 25 | 6 | Lactate Production |

| A549 | Non-Small Cell Lung Cancer | 45.8 | 72 | MTT Assay |

| MIA PaCa-2 | Pancreatic Cancer | 18.9 | 72 | MTT Assay |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6 | 24 | CCK-8 |

| CNE-1 | Nasopharyngeal Carcinoma | 32.4 | 48 | CCK-8 |

| CNE-1 | Nasopharyngeal Carcinoma | 17.8 | 72 | CCK-8 |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3 | 24 | CCK-8 |

| CNE-2 | Nasopharyngeal Carcinoma | 44.5 | 48 | CCK-8 |

| CNE-2 | Nasopharyngeal Carcinoma | 31.6 | 72 | CCK-8 |

| Data compiled from multiple sources.[7][9] |

Experimental Protocols

LDH Enzyme Activity and Inhibition Assay

This protocol details the spectrophotometric measurement of LDH activity by monitoring the rate of NADH oxidation.

Materials:

-

Enzyme preparation (purified LDH or cell lysate)

-

50 mM Sodium Phosphate Buffer, pH 7.4

-

NADH solution (e.g., 5 mM stock)

-

Sodium Pyruvate solution (e.g., 50 mM stock)

-

This compound solution (or other inhibitors) at various concentrations

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette. For a 1 mL final volume, add:

-

850 µL of 50 mM Phosphate Buffer, pH 7.4

-

50 µL of NADH solution (final concentration ~0.25 mM)

-

50 µL of enzyme preparation

-

50 µL of inhibitor solution (or buffer for control)

-

-

Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]

-

Initiate the reaction by adding 50 µL of Sodium Pyruvate solution (final concentration will depend on the isozyme, e.g., 1.25 mM for LDH-A4).[13]

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of decrease is proportional to LDH activity.

-

Calculate the rate of reaction (ΔA340/min).

-

To determine dissociation constants (Ki), repeat the assay with varying concentrations of both pyruvate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten model.[3]

Cell Proliferation Assay (CCK-8/MTT)

This protocol assesses the anti-proliferative effects of this compound on cultured cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well culture plates

-

This compound (sodium salt is often used for solubility)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

-

Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[9]

-

At the end of the incubation period, add 10 µL of CCK-8 reagent (or MTT reagent) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: Assessing Anti-Cancer Effects

Caption: Typical workflow for evaluating this compound in cancer cells.

Conclusion

This compound's mechanism of action is rooted in its function as a competitive inhibitor of lactate dehydrogenase. This primary action initiates a cascade of events including the disruption of glycolysis, induction of severe oxidative stress, and modulation of critical signaling pathways like Akt/mTOR. These downstream effects culminate in cell cycle arrest and apoptosis, providing a strong rationale for its investigation as a therapeutic agent, particularly in the context of cancers exhibiting a glycolytic phenotype. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers aiming to further explore and harness the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Oxamic Acid as a Lactate Dehydrogenase A (LDH-A) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis, has emerged as a critical target in cancer therapy due to its role in promoting the Warburg effect. Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH-A. This technical guide provides an in-depth overview of this compound and its derivatives as LDH-A inhibitors, focusing on their mechanism of action, inhibition kinetics, and cellular effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and drug development efforts in this area.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is characterized by increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase A (LDH-A) plays a pivotal role in this process by catalyzing the interconversion of pyruvate and lactate, with the concomitant oxidation of NADH to NAD+. The regeneration of NAD+ is essential for maintaining a high glycolytic flux.

Inhibition of LDH-A presents a promising therapeutic strategy to disrupt the metabolic adaptations of cancer cells, leading to energy stress, increased oxidative stress, and ultimately, cell death. This compound, and its salt form oxamate, is a classic example of an LDH-A inhibitor.[1] As a pyruvate analog, it competitively binds to the active site of LDH-A, preventing the binding of the natural substrate.[2][3] This guide will delve into the technical details of this compound's function as an LDH-A inhibitor.

Mechanism of Action

This compound functions as a competitive inhibitor of LDH-A with respect to pyruvate.[4] Its structural similarity to pyruvate allows it to bind to the enzyme's active site. The inhibition is most effective when this compound binds to the LDH-NADH ternary complex, effectively locking the active site in a closed conformation and preventing catalysis.[1] The crystal structure of human LDH-A in complex with NADH and oxamate has been resolved, providing detailed insights into the binding interactions that stabilize the inhibited complex.[5]

The inhibition of LDH-A by this compound leads to a cascade of downstream cellular events:

-

Metabolic Reprogramming: The blockage of pyruvate to lactate conversion forces pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[6][7]

-

Increased Oxidative Stress: The increased reliance on oxidative phosphorylation can lead to an accumulation of reactive oxygen species (ROS).[6][8]

-

Induction of Apoptosis: Elevated ROS levels can trigger the mitochondrial pathway of apoptosis.[7][8]

-

Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest through the downregulation of the CDK1/cyclin B1 pathway.[9]

-

Autophagy: In some cancer cell lines, LDH-A inhibition can induce autophagy as a protective mechanism against apoptosis.[10]

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives against various LDH isozymes has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition Constants (Ki) of this compound and Derivatives against LDH Isozymes

| Compound | LDH Isozyme | Ki (μM) | Species | Reference |

| This compound | hLDH-A (LDH5) | 136 | Human | [11] |

| This compound | hLDH-B (LDH1) | 94.4 | Human | [11] |

| This compound | mLDH-A4 | 80 | Mouse | [12] |

| This compound | mLDH-B4 | 60 | Mouse | [12] |

| This compound | mLDH-C4 | 30 | Mouse | [12] |

| N-Ethyl oxamate | mLDH-A4 | 140 | Mouse | [12] |

| N-Ethyl oxamate | mLDH-B4 | 35 | Mouse | [12] |

| N-Ethyl oxamate | mLDH-C4 | 2 | Mouse | [12] |

| N-Propyl oxamate | mLDH-A4 | 1750 | Mouse | [12] |

| N-Propyl oxamate | mLDH-B4 | 887 | Mouse | [12] |

| N-Propyl oxamate | mLDH-C4 | 12 | Mouse | [12] |

| N-Butyl oxamate | mLDH-A4 | 9100 | Mouse | [12] |

| N-Butyl oxamate | mLDH-B4 | 7000 | Mouse | [12] |

| N-Butyl oxamate | mLDH-C4 | 750 | Mouse | [12] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound and Derivatives

| Compound | Cell Line / Enzyme | IC50 | Time Point | Reference |

| This compound | A549 (NSCLC) | 58.53 ± 4.74 mM | 24h | [10] |

| This compound | H1975 (NSCLC) | 32.13 ± 2.50 mM | 24h | [10] |

| This compound | H1395 (NSCLC) | 19.67 ± 1.53 mM | 24h | [10] |

| This compound | HBE (normal lung) | 96.73 ± 7.60 mM | 24h | [10] |

| This compound | CNE-1 (NPC) | 74.6 mM | 24h | [13] |

| This compound | CNE-1 (NPC) | 32.4 mM | 48h | [13] |

| This compound | CNE-1 (NPC) | 17.8 mM | 72h | [13] |

| This compound | CNE-2 (NPC) | 62.3 mM | 24h | [13] |

| This compound | CNE-2 (NPC) | 44.5 mM | 48h | [13] |

| This compound | CNE-2 (NPC) | 31.6 mM | 72h | [13] |

| This compound Derivative 21 | pfLDH | 14 µM | N/A | [6] |

| This compound Derivative 21 | mLDH | 25 µM | N/A | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of LDH-A by this compound triggers distinct signaling cascades that influence cell fate. The following diagrams illustrate these pathways.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro assays used to characterize LDH-A inhibitors.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate LDH-A inhibitors. Specific details may need to be optimized for particular cell lines or experimental conditions.

LDH-A Enzymatic Activity Assay

This protocol is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

-

Purified recombinant human LDH-A

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4

-

NADH solution (0.115 mM in Assay Buffer)

-

Sodium pyruvate solution (concentrations to be varied for kinetic studies, e.g., 0.31 mM to 1.25 mM)

-

This compound stock solution (dissolved in water or buffer)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing Assay Buffer, NADH solution, and the desired concentration of this compound (or vehicle control).

-

Add the LDH-A enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.[4]

-

Initiate the enzymatic reaction by adding the sodium pyruvate solution to each well.

-

Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

For kinetic analysis, vary the pyruvate concentration in the presence and absence of the inhibitor to generate data for Lineweaver-Burk plots to determine the inhibition constant (Ki).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (sterile-filtered)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

H2DCFDA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom cell culture plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Load the cells with H2DCFDA by incubating them in a solution of 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

The increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

Conclusion

This compound serves as a foundational tool for studying the biological consequences of LDH-A inhibition. Its well-characterized mechanism of action and predictable effects on cancer cell metabolism make it an invaluable research compound. While its potency and selectivity may be limited for direct therapeutic applications, the insights gained from studies with this compound have paved the way for the development of more potent and specific LDH-A inhibitors. The data and protocols presented in this guide are intended to support the ongoing efforts of researchers and drug developers in targeting LDH-A for the treatment of cancer and other metabolic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rcsb.org [rcsb.org]

- 3. Activity of the Lactate Dehydrogenase Inhibitor this compound against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Structure and Chemical Properties of Oxamic Acid

Abstract

This compound, the monoamide of oxalic acid, is a versatile organic compound with significant implications in medicinal chemistry and organic synthesis. Its simple structure, possessing both a carboxylic acid and an amide group, belies a rich chemical reactivity and a crucial role as a metabolic inhibitor. This document provides a comprehensive overview of the structure, physicochemical properties, key chemical reactions, and synthesis of this compound. It further delves into its biological significance, particularly as a potent inhibitor of lactate dehydrogenase (LDH), and its involvement in critical signaling pathways relevant to cancer and metabolic diseases. Detailed experimental protocols and visual diagrams of key processes are included to support research and development efforts.

Introduction

This compound (IUPAC name: 2-amino-2-oxoacetic acid) is an organic compound that serves as a fundamental building block in synthetic chemistry and as a powerful tool in biochemical research.[1][2] It is structurally characterized as a dicarboxylic acid monoamide, resulting from the formal condensation of one carboxyl group of oxalic acid with ammonia.[1][3] Its biological activity is most notably associated with the inhibition of lactate dehydrogenase (LDH), an enzyme pivotal to anaerobic glycolysis.[4][5] This inhibitory action makes this compound and its derivatives promising candidates for the development of therapeutics targeting cancer, metabolic disorders, and infectious diseases like malaria.[5][6][7] Furthermore, its unique reactivity, particularly its ability to undergo oxidative decarboxylation to generate carbamoyl radicals, has established it as a valuable precursor in the synthesis of a wide array of nitrogen-containing molecules.[8]

Structure and Physicochemical Properties

This compound is a white, crystalline, water-soluble solid.[1][4] Its structure combines the functionalities of a carboxylic acid and a primary amide, bestowing upon it a unique set of chemical and physical characteristics.

Chemical Structure:

The key structural features are a carboxyl group (-COOH) directly bonded to a carbamoyl group (-CONH₂).

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Physical Appearance | White crystalline powder | [9][13] |

| Melting Point | 207-210 °C (with decomposition) | [9][12][14] |

| Boiling Point | 165.08°C to 306.3°C (rough estimates) | [13][14] |

| Water Solubility | 108 mg/mL | [1][14][15] |

| Other Solubilities | Slightly soluble in DMSO and Methanol | [9][16] |

| pKa | 1.60 ± 0.20 (Predicted) | [9][16] |

| Density | ~1.6 g/cm³ (estimate) | [13][14] |

| Vapor Pressure | 4.64 x 10⁻⁷ mmHg at 25°C | [3][13] |

Chemical Properties and Key Reactions

The dual functionality of this compound governs its chemical behavior. It exhibits reactions characteristic of both carboxylic acids and amides and possesses a unique reactivity profile centered on decarboxylation.

Acid-Base Properties

The carboxylic acid group imparts weak acidic properties to the molecule, allowing it to react with bases to form oxamate salts.[1][2]

Oxidative Decarboxylation: Generation of Carbamoyl Radicals

A defining feature of this compound chemistry is its facile oxidative decarboxylation to generate a highly reactive carbamoyl radical (H₂N-C•=O).[8] This transformation can be initiated through various means, including thermal, photochemical, electrochemical, or photoelectrochemical methods.[8][17]

This carbamoyl radical is a versatile intermediate for forming new C-N and C-C bonds. It can be trapped by heteroaromatic bases in Minisci-type reactions, add to unsaturated systems, or undergo further oxidation.[8]

Caption: Oxidative decarboxylation pathway of this compound to form key reactive intermediates.

Precursor for Isocyanates, Urethanes, and Ureas

The carbamoyl radical generated from this compound can be further oxidized to an isocyanate.[8][18] This provides a green, phosgene-free route to synthesize urethanes and ureas by generating the isocyanate in situ in the presence of an alcohol or amine, respectively.[19] This approach is highly advantageous as it avoids the handling of toxic phosgene and carcinogenic isocyanates.[8]

Synthesis of this compound and Derivatives

Oxamic acids are readily prepared and are typically bench-stable, non-toxic compounds.[8]

General Synthesis Workflow

The most common and versatile synthesis is a two-step procedure. It begins with the coupling of a primary or secondary amine with an oxalic acid monoester derivative (e.g., ethyl oxalyl chloride or diethyl oxalate). The resulting oxamate ester intermediate is then hydrolyzed to yield the final this compound.[8][20]

Caption: A two-step workflow for the general synthesis of N-substituted oxamic acids.

Experimental Protocol: Synthesis of N-Aryl Oxamic Acids

This protocol outlines the synthesis of N-substituted oxamic acids via the reaction of aromatic amines with diethyl oxalate, as adapted from literature procedures.[20]

Objective: To synthesize an N-aryl this compound (e.g., N-p-nitrophenyl this compound).

Materials:

-

Aromatic amino compound (e.g., p-nitroaniline)

-

Anhydrous diethyl oxalate

-

Ethanol (as solvent, if necessary)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

-

Standard reflux and filtration apparatus

Procedure:

-

Step 1: Formation of the Oxamate Ester a. In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic amine (1.0 equivalent) in a minimal amount of ethanol. b. Add anhydrous diethyl oxalate (1.2 equivalents) to the solution. c. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC. d. After completion, allow the reaction mixture to cool to room temperature. The ethyl oxamate ester may precipitate. e. Collect the solid product by vacuum filtration and wash with cold ethanol to remove excess diethyl oxalate.

-

Step 2: Hydrolysis to this compound a. Suspend the crude ethyl oxamate ester in a 10% aqueous solution of sodium hydroxide. b. Stir the mixture at room temperature overnight or gently heat to accelerate hydrolysis. c. After hydrolysis is complete (indicated by the dissolution of the solid), cool the solution in an ice bath. d. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1-2. The N-aryl this compound will precipitate. e. Collect the final product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Characterization:

-

The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, IR).[21] For example, IR spectra will show characteristic peaks for N-H, C=O (amide and acid), and C-O stretching.[21][22]

Biological Role and Signaling Pathways

This compound's primary biological significance stems from its role as a competitive inhibitor of lactate dehydrogenase (LDH).[1][7]

Inhibition of Lactate Dehydrogenase (LDH)

LDH is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, with concomitant interconversion of NADH and NAD⁺.[6][7] Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, which results in high lactate production even in the presence of oxygen.[7] This makes LDH, particularly the LDH-A isoform, a prime target for anticancer therapies.

This compound, as a pyruvate analogue, binds to the active site of the LDH-NADH complex, forming an inactive ternary complex and effectively halting the catalytic cycle.[4][7] This inhibition leads to a decrease in lactate production and a disruption of the cell's energy metabolism and redox balance.[7][23]

Downstream Signaling Effects in Cancer

The inhibition of LDH by this compound triggers a cascade of downstream cellular events, making it a potent anti-proliferative agent.[5]

-

Inhibition of the Akt-mTOR Pathway: The Akt-mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It is also a major negative regulator of autophagy.[24] By disrupting cellular metabolism, oxamate treatment has been shown to inhibit the Akt-mTOR pathway.[24][25]

-

Induction of ROS and Autophagy: LDH inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS).[5][24] This oxidative stress, coupled with the inhibition of the Akt-mTOR pathway, induces autophagy.[24] In some contexts, this autophagy is protective, and its inhibition can enhance oxamate-induced apoptosis.[24]

-

Induction of Apoptosis: Ultimately, the metabolic stress, cell cycle arrest, and ROS production caused by oxamate can trigger programmed cell death (apoptosis) in cancer cells.[5]

Caption: Signaling pathway showing effects of this compound via LDH inhibition.

Other Therapeutic Applications

-

Antimalarial Agents: The LDH enzyme in Plasmodium falciparum (pfLDH) is a validated drug target. This compound and its derivatives have been synthesized and shown to selectively inhibit pfLDH over mammalian LDH, demonstrating their potential as antimalarial leads.[6]

-

Type 2 Diabetes: Elevated blood lactate is a risk factor for type 2 diabetes. Oxamate has been shown to improve glycemic control and insulin sensitivity in animal models, suggesting its derivatives could be potential drugs for treating this metabolic disease.[7]

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and chemical biology. Its straightforward synthesis and unique reactivity as a precursor to carbamoyl radicals make it a valuable tool for constructing complex nitrogenous compounds. From a biological perspective, its well-established role as an LDH inhibitor places it at the center of therapeutic strategies for cancer and metabolic diseases. The ability to modulate critical cellular processes like the Akt-mTOR pathway and induce autophagy and apoptosis underscores its potential. The continued exploration of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. This compound | 471-47-6 [chemicalbook.com]

- 2. CAS 471-47-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C2H3NO3 | CID 974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice | PLOS One [journals.plos.org]

- 8. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]

- 9. 471-47-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C2H3NO3 | CID 974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. オキサミン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. This compound [chembk.com]

- 15. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. This compound CAS#: 471-47-6 [amp.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Urethanes synthesis from oxamic acids under electrochemical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Activity of the Lactate Dehydrogenase Inhibitor this compound against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model [mdpi.com]

- 24. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Oxamic Acid: A Technical Guide to its Role in Glycolysis Inhibition for Researchers and Drug Development Professionals

Introduction

Oxamic acid, a structural analog of pyruvate, is a well-established competitive inhibitor of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis. By targeting LDH, this compound disrupts the conversion of pyruvate to lactate, a critical step for regenerating NAD+ required for sustained high rates of glycolysis. This inhibitory action has significant implications for cellular metabolism, particularly in cancer cells which often exhibit a heightened reliance on glycolysis for energy production and biosynthesis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on LDH and cellular processes, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycolysis.

Core Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

This compound's primary role in inhibiting glycolysis stems from its function as a competitive inhibitor of lactate dehydrogenase (LDH).[1] Structurally similar to the enzyme's substrate, pyruvate, this compound binds to the active site of LDH, thereby preventing the binding and subsequent conversion of pyruvate to lactate.[1][2] This inhibition is crucial because the conversion of pyruvate to lactate is coupled with the oxidation of NADH to NAD+. The regeneration of NAD+ is essential for the continued operation of glycolysis, specifically for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzed step. By blocking this conversion, this compound effectively halts the regeneration of NAD+, leading to a bottleneck in the glycolytic pathway and a subsequent reduction in ATP production from this metabolic route.[3]

The inhibition of LDH by this compound leads to several downstream metabolic consequences. The accumulation of pyruvate can force a metabolic shift towards oxidative phosphorylation in the mitochondria, provided oxygen is available.[4] Furthermore, the disruption of the NAD+/NADH ratio can induce cellular stress, including the production of reactive oxygen species (ROS).[5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its derivatives against various LDH isozymes has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to evaluate the efficacy of these compounds. The following tables summarize the available quantitative data.

| Compound | LDH Isozyme | IC50 | Cell Line/Organism | Reference |

| This compound | pfLDH | 94 µM | Plasmodium falciparum | [2] |

| This compound | mLDH | 25 µM | Mammalian | [6] |

| This compound | H1299 | 32.13 ± 2.50 mmol/L | Human NSCLC | [7] |

| This compound | A549 | 19.67 ± 1.53 mmol/L | Human NSCLC | [7] |

| This compound | HBE | 96.73 ± 7.60 mmol/L | Human bronchial epithelial | [7] |

| This compound analog 21 | pfLDH | 14 µM | Plasmodium falciparum | [6] |

| 6,6′-dithiodinicotinic acid | pfLDH | 6.6 mM | Plasmodium falciparum | [2] |

| 6,6′-dithiodinicotinic acid | hLDH | 4.6 mM | Human | [2] |

| Compound | LDH Isozyme(s) | Ki (mM) | Notes | Reference |

| Oxamate | LDH-A4 | 0.080 | Mouse | [8] |

| Oxamate | LDH-B4 | 0.060 | Mouse | [8] |

| Oxamate | LDH-C4 | 0.030 | Mouse | [8] |

| N-Ethyl oxamate | LDH-A4 | 0.140 | Mouse | [8] |

| N-Ethyl oxamate | LDH-B4 | 0.035 | Mouse | [8] |

| N-Ethyl oxamate | LDH-C4 | 0.002 | Mouse | [8] |

| N-Propyl oxamate | LDH-A4 | 1.750 | Mouse | [8] |

| N-Propyl oxamate | LDH-B4 | 0.887 | Mouse | [8] |

| N-Propyl oxamate | LDH-C4 | 0.012 | Mouse | [8] |

| Oxamate | - | 28 µM | Inhibition of AAT | [2] |

| Gossypol | hLDH5 | 1.9 µM | Competitive with NADH | [2] |

| Gossypol | hLDH1 | 1.4 µM | Competitive with NADH | [2] |

| Gossypol | pfLDH | 0.7 µM | Competitive with NADH | [2] |

| 8-deoxyhemigossylic acid | hLDH5 | 3 µM | - | [2] |

| 8-deoxyhemigossylic acid | pfLDH | 2 µM | - | [2] |

| 8-deoxyhemigossylic acid | hLDH1 | 91 µM | - | [2] |

Key Signaling Pathways and Experimental Workflows

The inhibition of glycolysis by this compound triggers a cascade of cellular events that can be visualized as signaling pathways and experimental workflows.

References

- 1. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. vigo-avocats.com [vigo-avocats.com]

- 6. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Beyond Lactate Dehydrogenase: An In-depth Technical Guide to the Alternative Biological Targets of Oxamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamic acid, a structural analog of pyruvate, is widely recognized for its potent inhibitory effects on lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This action has positioned this compound and its derivatives as valuable tools in cancer metabolism research and as potential therapeutic agents. However, the biological activities of this compound extend beyond LDH, with several other enzymes and metabolic pathways being identified as direct or indirect targets. A comprehensive understanding of these off-target effects is crucial for the accurate interpretation of experimental results and for the development of more selective and effective therapeutics. This technical guide provides an in-depth exploration of the biological targets of this compound beyond LDH, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Aspartate Aminotransferase (AAT): A Primary Alternative Target

Aspartate aminotransferase (AAT), a pivotal enzyme in amino acid metabolism and the malate-aspartate shuttle, has been identified as a significant alternative target of this compound.[1][2] Oxamate acts as a competitive inhibitor of AAT with respect to 2-oxoglutarate.[2][3] This inhibition can have profound effects on cellular metabolism, particularly in cancer cells that rely on the malate-aspartate shuttle for the transfer of reducing equivalents from the cytoplasm to the mitochondria.[1]

Quantitative Data: Inhibition of Aspartate Aminotransferase by this compound

The inhibitory potency of this compound against different isoforms of AAT has been quantified, with the apparent inhibition constants (Ki) summarized in the table below.

| Enzyme | Isoform | Substrate for Competition | Inhibition Constant (Ki) | Reference |

| Aspartate Aminotransferase | Cytoplasmic | 2-oxoglutarate | 29 mmol/L | [2][3] |

| Aspartate Aminotransferase | Mitochondrial | 2-oxoglutarate | 17 mmol/L | [2][3] |

| Human Recombinant AAT | - | α-ketoglutarate | 30.3 µM | [1] |

Experimental Protocol: Aspartate Aminotransferase (AAT) Inhibition Assay

The following protocol outlines a method for determining the inhibitory effect of this compound on AAT activity.

Materials:

-

Purified human recombinant AAT

-

L-aspartate

-

α-ketoglutarate (2-oxoglutarate)

-

Malate dehydrogenase (MDH)

-

Reduced nicotinamide adenine dinucleotide (NADH)

-

This compound

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing L-aspartate, α-ketoglutarate, MDH, and NADH in the assay buffer. The final concentrations should be optimized for the specific enzyme and experimental conditions. A typical reaction mixture might contain 193 mM L-aspartate, 12 mM α-ketoglutarate, 0.6 units/mL MDH, and 0.2 mM NADH.[4]

-

Prepare this compound Solutions: Prepare a series of dilutions of this compound in the assay buffer to test a range of inhibitor concentrations.

-

Set up the Assay Plate: To each well of a 96-well plate, add the AAT enzyme and the desired concentration of this compound.

-

Initiate the Reaction: Add the reagent mix to each well to start the reaction. The final reaction volume is typically 300 µL.[4]

-

Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the AAT-catalyzed reaction.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each this compound concentration from the linear portion of the absorbance versus time plot.

-

To determine the mode of inhibition and the inhibition constant (Ki), perform a Lineweaver-Burk plot analysis by plotting 1/V against 1/[substrate] at different fixed concentrations of this compound. For competitive inhibition with respect to α-ketoglutarate, the lines will intersect on the y-axis. The Ki can be determined from the slopes of these lines.

-

Signaling Pathway: The Malate-Aspartate Shuttle

The inhibition of AAT by this compound directly impacts the malate-aspartate shuttle, a critical pathway for transporting NADH reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 4. Targeting aspartate aminotransferase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Oxamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel oxamic acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, primarily as enzyme inhibitors. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

This compound, the monoamide of oxalic acid, and its derivatives are a class of small molecules that have emerged as potent inhibitors of various enzymes, playing crucial roles in disease pathogenesis. Their structural simplicity and amenability to chemical modification make them attractive scaffolds for drug discovery. Key therapeutic targets of this compound derivatives include lactate dehydrogenase (LDH) and histone deacetylases (HDACs). Inhibition of LDH is a promising strategy for targeting the altered metabolism of cancer cells and pathogens like Plasmodium falciparum, the causative agent of malaria.[1][2] HDAC inhibitors, on the other hand, are a class of epigenetic drugs that have shown efficacy in treating certain cancers by altering gene expression and inducing cell cycle arrest and apoptosis.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: direct synthesis from amines and oxalic acid derivatives, and multi-step synthesis for more complex structures.

General Synthesis of N-Substituted Oxamic Acids

A common and straightforward method for synthesizing N-substituted oxamic acids involves the reaction of a primary or secondary amine with an oxalic acid monoester, such as diethyl oxalate, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of N-aryl Oxamic Acids

A general procedure involves refluxing an aromatic amine with anhydrous diethyl oxalate.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired aromatic amine (1.0 equivalent) in an excess of anhydrous diethyl oxalate, which also serves as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess diethyl oxalate is removed under reduced pressure.

-

Hydrolysis: The resulting this compound ester is then subjected to basic hydrolysis, for example, by stirring with an aqueous solution of sodium hydroxide or potassium hydroxide at room temperature until the ester is completely consumed (monitored by TLC).

-

Purification: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound derivative. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Multi-step Synthesis of Complex Hydrthis compound Derivatives

For more complex derivatives, such as those based on a core scaffold like quisinostat, a multi-step synthetic route is often necessary. The following is an illustrative workflow for the synthesis of novel hydrthis compound derivatives.[4]

Experimental Protocol: Synthesis of Quisinostat-based Hydrthis compound Derivatives [4]

This protocol is a generalized representation based on the synthesis of 38 novel hydrthis compound derivatives.

-

Step 1: Nucleophilic Aromatic Substitution: React ethyl 2-chloropyrimidine-5-carboxylate with a suitable amine, such as tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at 0°C to room temperature for 2-3 hours.

-

Step 2: Boc Deprotection: Remove the tert-butoxycarbonyl (Boc) protecting group using a solution of hydrochloric acid in dioxane in DCM at room temperature for 5-6 hours.

-

Step 3: Reductive Amination: The resulting amine is then reacted with a variety of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in a solvent such as dichloroethane (DCE) overnight at room temperature.

-

Step 4: Ester Hydrolysis: The ethyl ester is hydrolyzed using a base such as potassium carbonate in a mixture of methanol and water at 65-70°C for 8-12 hours.

-

Step 5: Amide Coupling: The resulting carboxylic acid is coupled with a protected hydroxylamine, for example, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂), using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF) at room temperature for 48 hours.

-

Step 6: Final Deprotection: The final deprotection of the hydroxylamine is achieved using hydrochloric acid in dioxane in DCM at room temperature for 30 minutes to yield the target hydrthis compound derivatives.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

Experimental Protocols: Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[2][5][6]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques like electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.[5]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets. This technique is used to identify characteristic functional groups such as C=O, N-H, and O-H stretching vibrations.

-

X-ray Crystallography: Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds. The data provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][8][9][10][11]

-

Melting Point (MP): The melting point of solid derivatives is determined using a melting point apparatus and is a useful indicator of purity.[2]

-

Elemental Analysis: Combustion analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula.

Quantitative Data Summary

The following tables summarize representative quantitative data for a selection of novel oxamic and hydrthis compound derivatives.

Table 1: Physicochemical and Spectroscopic Data of Representative this compound Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | HRMS (m/z) |

| N-p-nitrophenyl this compound | C₈H₆N₂O₅ | 210.15 | - | - | - | - |

| N-p-chlorophenyl this compound | C₈H₆ClNO₃ | 200.59 | - | - | - | - |

| Hydrthis compound Derivative 1 | C₁₈H₃₂N₂O₃ | 324.24 | 45.1 | 0.70-2.17 (m), 3.48 (dd), 7.20 (d), 8.69 (s), 10.36 (s) | 19.70, 21.31, 25.20, 25.66, 25.74, 26.59, 28.47, 28.52, 30.97, 32.33, 35.32, 38.63, 42.32, 47.69, 47.77, 62.85, 169.15, 173.11 | 324.2404 [M]⁺ |

| Hydrthis compound Derivative 2 | C₂₀H₂₆N₂O₃ | 342.19 | 202.5 | 0.78-1.76 (m), 3.85 (td), 6.90 (d), 7.41 (d), 7.54 (d), 7.62 (d), 7.78 (d), 9.10 (s), 11.28 (s) | 11.89, 20.30, 20.59, 26.99, 36.02, 37.61, 44.52, 46.79, 49.24, 56.53, 124.62, 127.71, 133.31, 137.62, 138.02, 163.89, 164.71 | 342.1943 [M]⁺ |

| Hydrthis compound Derivative 3 | C₂₀H₂₄N₂O₃ | 340.18 | 222.5-222.6 | 1.53-2.01 (m), 3.99 (d), 6.98 (d), 7.43 (d), 7.62 (d), 7.79 (d), 8.01 (d), 9.11 (s), 11.26 (s) | 26.79, 26.74, 31.05, 31.65, 36.85, 37.15, 53.07, 124.48, 127.36, 127.47, 133.12, 137.31, 137.80, 163.62, 164.04 | 340.1777 [M]⁺ |

Data for N-p-nitrophenyl and N-p-chlorophenyl this compound are from reference[3]. Data for hydrthis compound derivatives are from reference[2]. Dashes indicate data not provided in the source.

Table 2: X-ray Crystallography Data for this compound [11]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 9.4994(4) |

| b (Å) | 5.4380(2) |

| c (Å) | 6.8636(3) |

| β (°) | 107.149(2) |

| Volume (ų) | 338.79(2) |

| Z | 4 |

Biological Activity and Signaling Pathways

Novel this compound derivatives have shown significant potential as inhibitors of key enzymes involved in disease progression.

Inhibition of Lactate Dehydrogenase (LDH)

LDH is a critical enzyme in the anaerobic glycolytic pathway, catalyzing the conversion of pyruvate to lactate. Many cancer cells and pathogens like P. falciparum rely heavily on glycolysis for energy production, making LDH an attractive therapeutic target.[1][12] this compound and its derivatives act as competitive inhibitors of LDH, leading to a decrease in lactate production and cellular ATP levels, which can induce cell cycle arrest and apoptosis in cancer cells.[12][13][14]

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, including certain hydrthis compound derivatives, block the activity of these enzymes, leading to hyperacetylation of histones, reactivation of tumor suppressor gene expression, and ultimately cell cycle arrest, differentiation, and apoptosis.[15][16][17]

Conclusion

Novel this compound derivatives represent a versatile and promising class of compounds for the development of new therapeutics. Their straightforward synthesis and potent inhibitory activity against key enzymes like LDH and HDACs make them valuable leads in the fields of oncology, infectious diseases, and beyond. This guide provides a foundational understanding of their synthesis and characterization, which is essential for researchers and professionals in the field of drug development. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these derivatives into clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure determination of this compound from laboratory powder X-Ray diffraction data and energy minimization by DFT-D (Journal Article) | OSTI.GOV [osti.gov]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. deboni.he.com.br [deboni.he.com.br]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

CAS number and molecular weight of oxamic acid for research

For Immediate Release

Oxamic Acid: A Core Compound for Research in Metabolic Pathways and Drug Development

This whitepaper provides a comprehensive technical overview of this compound, a pivotal molecule in biochemical research and a promising scaffold in drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document details the physicochemical properties, synthesis, and multifaceted applications of this compound, with a special focus on its role as a lactate dehydrogenase inhibitor.

Core Properties of this compound

This compound, also known as aminooxoacetic acid, is a simple yet versatile organic compound. Its fundamental properties are summarized below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 471-47-6 | [No specific citation available] |

| Molecular Weight | 89.05 g/mol | [No specific citation available] |

| Molecular Formula | C₂H₃NO₃ | [No specific citation available] |

| Appearance | White, water-soluble solid | [No specific citation available] |

| Melting Point | 209 °C (decomposes) | [No specific citation available] |

Therapeutic Potential and Research Applications

This compound is a well-established inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This inhibitory action forms the basis of its extensive investigation in various therapeutic areas, most notably in oncology.

Oncology

Elevated glycolysis, even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. By inhibiting LDH-A, the isoform predominantly expressed in tumors, this compound disrupts cancer cell metabolism, leading to reduced proliferation, cell cycle arrest, and apoptosis.[1][2] Research has demonstrated its efficacy in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma.[2][3][4]

Other Therapeutic Areas

Beyond cancer, the therapeutic potential of this compound and its derivatives is being explored in:

-

Type 2 Diabetes: By modulating lactate production, this compound may improve glycemic control and insulin sensitivity.

-

Infectious Diseases: As an antimalarial agent, it targets the LDH enzyme of Plasmodium falciparum.[1]

-

Inflammation: Certain derivatives of this compound have shown anti-inflammatory properties.[5]

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

A general methodology for the synthesis of N-substituted this compound derivatives involves the reaction of a primary or secondary amine with an oxalic acid monoester, followed by hydrolysis.

Methodology:

-

Reaction: A solution of the desired amine in a suitable solvent (e.g., diethyl ether) is added dropwise to an ice-cold solution of a monoester of oxalic acid (e.g., diethyl oxalate).[6]

-

Reflux: The reaction mixture is then refluxed for a specified period.

-

Hydrolysis: The resulting oxamate ester is hydrolyzed to the corresponding this compound, typically under basic conditions.

-

Purification: The final product is purified by recrystallization.

Lactate Dehydrogenase (LDH) Inhibition Assay

The inhibitory effect of this compound on LDH activity can be quantified using a spectrophotometric assay. This protocol is a general guideline and may require optimization for specific experimental conditions.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing NADH and sodium pyruvate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).[7]

-

Incubation: In a 96-well plate, add the LDH enzyme preparation, the reaction mixture, and varying concentrations of this compound. Incubate the plate at a controlled temperature (e.g., 37°C) for a short period.[7]

-

Absorbance Reading: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease corresponds to the rate of NADH oxidation, which is proportional to LDH activity.

-

Data Analysis: Plot the reaction velocity against the substrate concentration to determine the kinetic parameters (Vmax and Km). Lineweaver-Burk plots can be used to determine the type of inhibition and the inhibition constant (Ki).[8]

Signaling Pathways

The anticancer effects of this compound are, in part, mediated through its influence on key cellular signaling pathways. Inhibition of LDH by this compound leads to an increase in reactive oxygen species (ROS), which in turn can inhibit the Akt-mTOR pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and its derivatives against various cell lines and LDH isoforms, providing a comparative overview of its potency.

| Compound | Target Cell Line / Enzyme | IC₅₀ / Dissociation Constant (mM) | Reference |

| This compound | Non-small cell lung cancer (A549) | 58.53 ± 4.74 | [4] |

| This compound | Non-small cell lung cancer (H1975) | 32.13 ± 2.50 | [4] |

| This compound | Non-small cell lung cancer (H1395) | 19.67 ± 1.53 | [4] |

| This compound | Normal lung epithelial (HBE) | 96.73 ± 7.60 | [4] |

| N-Ethyl oxamate | Mouse LDH-A4 | 0.140 | [10] |

| N-Ethyl oxamate | Mouse LDH-B4 | 0.035 | [10] |

| N-Ethyl oxamate | Mouse LDH-C4 | 0.002 | [10] |

| N-Propyl oxamate | Mouse LDH-A4 | 1.750 | [10] |

| N-Propyl oxamate | Mouse LDH-B4 | 0.887 | [10] |

| N-Propyl oxamate | Mouse LDH-C4 | 0.012 | [10] |

| This compound 21 | Plasmodium falciparum LDH | 0.014 | [1] |

| This compound 21 | Mammalian LDH | 0.025 | [1] |

This technical guide serves as a foundational resource for researchers engaged in the study of metabolic pathways and the development of novel therapeutics. The data and protocols presented herein are intended to facilitate further investigation into the promising applications of this compound.

References

- 1. Generation of this compound libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactate dehydrogenase kinetics and inhibition using a microplate reader | Semantic Scholar [semanticscholar.org]

- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Lactate dehydrogenase kinetics and inhibition using a microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Solubility and Stability of Oxamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of oxamic acid in common laboratory solvents. The information herein is intended to support research, development, and formulation activities involving this compound. This compound, the monoamide of oxalic acid, is a white, water-soluble solid with applications in various fields, including as a lactate dehydrogenase A inhibitor.[1][2] A thorough understanding of its physical and chemical properties is crucial for its effective use.

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and in vitro testing. This compound is generally described as being soluble in water and various organic solvents.[1] The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

A precise quantitative solubility value for this compound has been reported in water. However, for other common organic solvents, only qualitative descriptions are readily available in the literature.

| Solvent | Solubility | Temperature (°C) |

| Water | 108 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

| Methanol | Slightly Soluble | Not Specified |

| Ethanol | Data not available | - |

| Acetone | Data not available | - |

| N,N-Dimethylformamide (DMF) | Data not available | - |

It is recommended that the solubility of this compound in ethanol, acetone, and DMF be determined experimentally to establish a comprehensive solubility profile.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for thermodynamic solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-